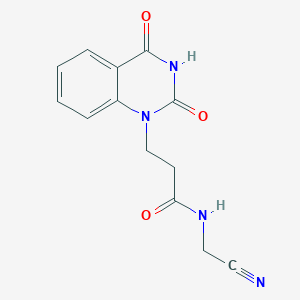
N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide, also known as CT-322, is a small molecule inhibitor that targets angiogenesis. Angiogenesis is the process of new blood vessel formation, which is essential for tissue growth and repair, but also contributes to the growth and spread of cancer. CT-322 is a promising drug candidate for cancer therapy and has been the subject of extensive scientific research.
作用機序
N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide targets the vascular endothelial growth factor (VEGF) pathway, which is a key regulator of angiogenesis. It binds to VEGF and prevents it from activating its receptors on endothelial cells, which are responsible for the formation of new blood vessels. By inhibiting angiogenesis, this compound reduces the blood supply to tumors, which can lead to their regression or inhibition of growth.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-angiogenic effect in preclinical studies. It inhibits the proliferation, migration, and tube formation of endothelial cells, which are the building blocks of blood vessels. This compound also reduces the expression of pro-angiogenic factors, such as VEGF and basic fibroblast growth factor (bFGF), which are overexpressed in many types of cancer. This compound has been shown to induce apoptosis, or programmed cell death, in tumor cells, which can lead to their elimination.
実験室実験の利点と制限
One of the main advantages of N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide for lab experiments is its specificity for the VEGF pathway. It has a high affinity for VEGF and does not affect other growth factors or receptors. This makes it a valuable tool for studying the role of angiogenesis in cancer and other diseases. However, this compound has some limitations, including its high cost and limited availability. It also requires specialized equipment and expertise for its synthesis and purification.
将来の方向性
There are several future directions for the development of N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide and related compounds. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. This can be achieved through structural modifications and formulation strategies. Another direction is the combination of this compound with other anti-cancer agents to enhance its therapeutic effect. This can include chemotherapy, radiation therapy, and immunotherapy. Finally, the application of this compound in other diseases, such as ocular neovascularization and inflammatory disorders, is an area of active research.
合成法
The synthesis of N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide involves several steps, including the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with cyanomethyl acrylate, followed by the addition of a propanamide group. The final product is obtained through purification and crystallization. The synthesis of this compound is a complex process that requires expertise in organic chemistry and chemical engineering.
科学的研究の応用
N-(cyanomethyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamide has been extensively studied for its potential use in cancer therapy. It works by inhibiting the growth of new blood vessels that supply nutrients and oxygen to tumors. This process, known as angiogenesis, is essential for the growth and spread of cancer cells. This compound has shown promising results in preclinical studies, including in vitro and in vivo experiments.
特性
IUPAC Name |
N-(cyanomethyl)-3-(2,4-dioxoquinazolin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c14-6-7-15-11(18)5-8-17-10-4-2-1-3-9(10)12(19)16-13(17)20/h1-4H,5,7-8H2,(H,15,18)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYAEUPKZXKRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)N2CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide](/img/structure/B2811176.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2811180.png)
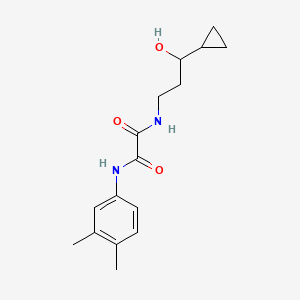
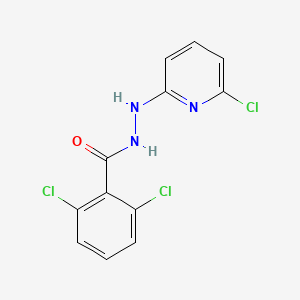
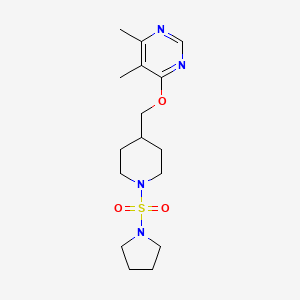
![5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B2811187.png)
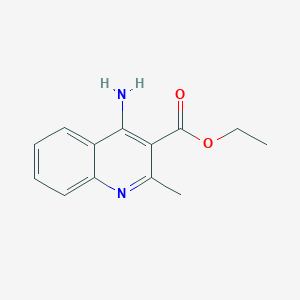
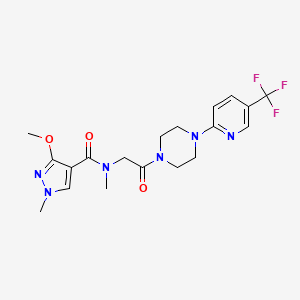
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B2811195.png)

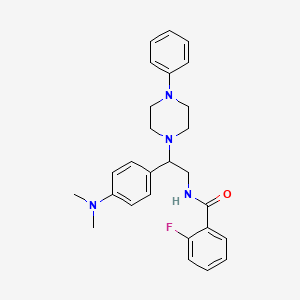
![N-(2,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2811198.png)
![methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2811199.png)